molecular formula C22H22N2OS2 B2362292 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-88-5

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2362292
CAS No.: 877652-88-5
M. Wt: 394.55
InChI Key: UQGUYDDAOZUILT-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3-methylbenzylthio group and a phenethyl group

Biochemical Analysis

Biochemical Properties

Compounds in the thieno[2,3-d]pyrimidin-4-ones class have been found to exhibit significant antimicrobial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The exact enzymes, proteins, and other biomolecules that 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one interacts with are yet to be identified.

Cellular Effects

Related compounds have shown non-cytotoxic effects against four cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and guanidine, under acidic or basic conditions.

    Introduction of the 3-Methylbenzylthio Group: This step can be achieved through a nucleophilic substitution reaction, where a 3-methylbenzyl halide reacts with a thiol group on the thienopyrimidine core.

    Addition of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like Lewis acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Various substituted thienopyrimidine derivatives, depending on the substituents introduced.

Scientific Research Applications

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Industry: It may find applications in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Benzylthio Substituted Compounds: Compounds with benzylthio groups attached to various cores.

    Phenethyl Substituted Compounds: Compounds with phenethyl groups attached to different cores.

Uniqueness

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents and core structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-16-6-5-9-18(14-16)15-27-22-23-19-11-13-26-20(19)21(25)24(22)12-10-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGUYDDAOZUILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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